

Spectroscopic and Methodological Profile of 6-Methoxychroman-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxychroman-3-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic properties of **6-methoxychroman-3-carboxylic acid**, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols to support ongoing research and development efforts.

Core Spectroscopic Data

The structural integrity and purity of **6-methoxychroman-3-carboxylic acid** are confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is critical for compound verification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **6-methoxychroman-3-carboxylic acid**, revealing the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.15	br s	1H	-COOH
6.75	d, J=3.0 Hz	1H	Ar-H
6.70	dd, J=8.7, 3.0 Hz	1H	Ar-H
6.63	d, J=8.7 Hz	1H	Ar-H
4.38	dd, J=11.1, 3.6 Hz	1H	O-CH ₂
4.02	dd, J=11.1, 5.7 Hz	1H	O-CH ₂
3.73	s	3H	-OCH ₃
3.09-3.02	m	1H	CH-COOH
2.98-2.85	m	2H	Ar-CH ₂

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
177.3	-COOH
154.0	Ar-C
147.8	Ar-C
117.8	Ar-CH
117.5	Ar-CH
114.7	Ar-CH
113.8	Ar-C
66.8	O-CH ₂
55.8	-OCH ₃
38.7	CH-COOH
25.1	Ar-CH ₂

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **6-methoxychroman-3-carboxylic acid**.

MS (ESI) Data

m/z	Assignment
207.1	[M-H] ⁻

Infrared (IR) Spectroscopy

While specific IR data for **6-methoxychroman-3-carboxylic acid** is not readily available in the cited literature, the expected characteristic absorption bands for a carboxylic acid of this type are well-established.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description
2500-3300	O-H	Carboxylic acid, broad band
1700-1725	C=O	Carboxylic acid, strong
~2950, ~2850	C-H	Alkyl
~3000-3100	C-H	Aromatic
1000-1300	C-O	Ether and carboxylic acid

Experimental Protocols

The following sections detail the methodologies for the synthesis of **6-methoxychroman-3-carboxylic acid** and the general procedures for obtaining the spectroscopic data.

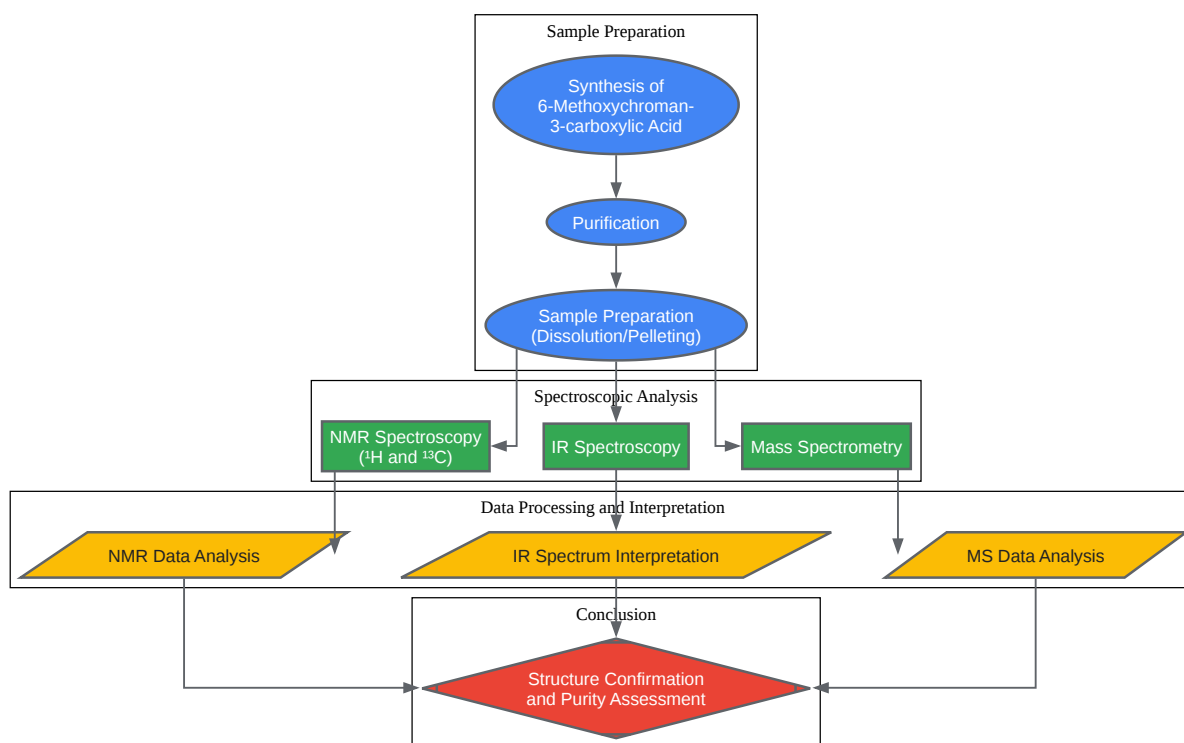
Synthesis of 6-Methoxychroman-3-carboxylic acid

The synthesis of **6-methoxychroman-3-carboxylic acid** can be achieved through the following procedure:

A solution of 6-methoxy-2H-chromene-3-carboxylic acid (1.0 eq) in methanol is prepared in a hydrogenation bottle. Palladium on carbon (10% w/w, 0.1 eq) is added to the solution. The mixture is then subjected to hydrogenation at 50 psi for 16 hours. Following the reaction, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield **6-methoxychroman-3-carboxylic acid**.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of an organic compound like **6-methoxychroman-3-carboxylic acid** is outlined below.



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General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

- **Sample Preparation:** A small amount of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the experiment is run to obtain the free induction decay (FID). For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
- **Data Processing:** The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
- **Data Analysis:** The chemical shifts, multiplicities, and integration of the peaks are analyzed to elucidate the molecular structure.

IR Spectroscopy Protocol

- **Sample Preparation:** For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** A background spectrum of the empty sample compartment or the clean ATR crystal is recorded. The sample is then placed in the infrared beam, and the sample spectrum is acquired.
- **Data Analysis:** The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Mass Spectrometry Protocol

- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Ionization:** The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for carboxylic acids, which can be analyzed in either positive or negative ion mode.

- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- **Detection:** The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight of the compound is determined from the molecular ion peak.
- **To cite this document:** BenchChem. [Spectroscopic and Methodological Profile of 6-Methoxychroman-3-carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b068101#6-methoxychroman-3-carboxylic-acid-spectroscopic-data-nmr-ir-ms>]

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com